molecular formula C12H14O2 B1519182 1-Cyclopropyl-3-phenoxypropan-1-one CAS No. 1175758-02-7

1-Cyclopropyl-3-phenoxypropan-1-one

Cat. No. B1519182
CAS RN: 1175758-02-7
M. Wt: 190.24 g/mol
InChI Key: WNKVEMKNQMSFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-phenoxypropan-1-one is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 .


Physical And Chemical Properties Analysis

1-Cyclopropyl-3-phenoxypropan-1-one has a molecular weight of 190.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Drug Synthesis

1-Cyclopropyl-3-phenoxypropan-1-one: is a compound that plays a significant role in the synthesis of new drug candidates. Its unique structure is utilized in various stages of drug development, from the creation of molecular analogs to the bulk production of commercial drugs . The compound’s versatility allows for the exploration of novel synthetic routes, potentially leading to more cost-effective and ecologically sustainable production processes.

Material Science

In the realm of material science, 1-Cyclopropyl-3-phenoxypropan-1-one contributes to the development of new materials with specific desired properties. Its application extends to the synthesis of polymers and conducting materials, which are crucial in creating advanced materials for various technological applications.

Analytical Chemistry

Analytical chemistry benefits from the use of 1-Cyclopropyl-3-phenoxypropan-1-one in the development of analytical standards and reagents. These are essential for ensuring the accuracy and reliability of analytical methods, such as chromatography and spectrometry, which are pivotal in pharmaceutical and biochemical research .

Biochemistry

In biochemistry, 1-Cyclopropyl-3-phenoxypropan-1-one finds its application in the study of complex biomacromolecules. It can be used to probe the structure and function of proteins and DNA, aiding in the understanding of biological processes at the molecular level .

Pharmacology

Pharmacological research utilizes 1-Cyclopropyl-3-phenoxypropan-1-one for testing and reference standards. This ensures the efficacy and safety of pharmaceutical products, as the compound can serve as a benchmark for quality control during the drug development process .

Organic Chemistry

The field of organic chemistry employs 1-Cyclopropyl-3-phenoxypropan-1-one in the synthesis of cyclopropane derivatives. These compounds are known for their reactivity and are used as building blocks in the creation of complex organic molecules, which can have various applications in medicinal chemistry and materials science .

Safety and Hazards

Safety information for 1-Cyclopropyl-3-phenoxypropan-1-one includes a variety of precautionary statements, such as keeping the product out of reach of children, avoiding contact with skin and eyes, and using only in a well-ventilated area .

properties

IUPAC Name

1-cyclopropyl-3-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(10-6-7-10)8-9-14-11-4-2-1-3-5-11/h1-5,10H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKVEMKNQMSFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-phenoxypropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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